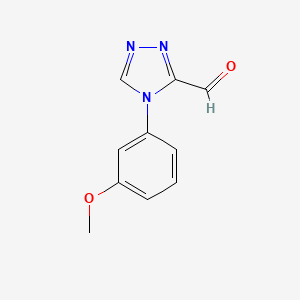
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects. Additionally, the presence of the aldehyde group can facilitate covalent bonding with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a different position of the methoxy group.
4-(3-Hydroxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the presence of the aldehyde functional group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-3-8(5-9)13-7-11-12-10(13)6-14/h2-7H,1H3 |
Clé InChI |
ARGMCJDCBWMDPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C=NN=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


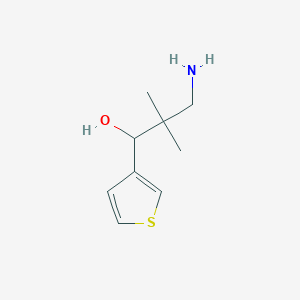
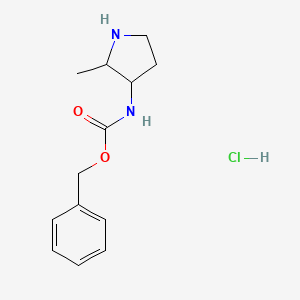
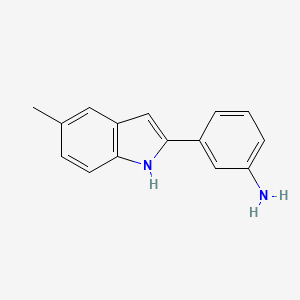
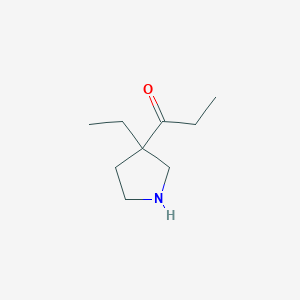

![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
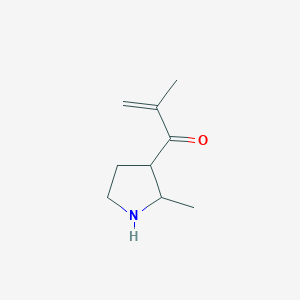

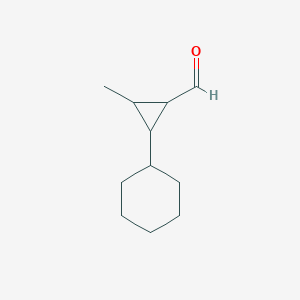
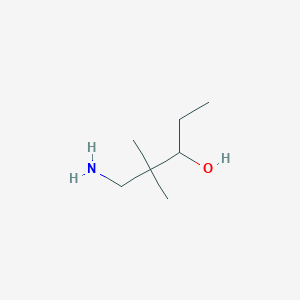
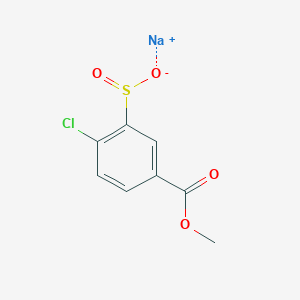

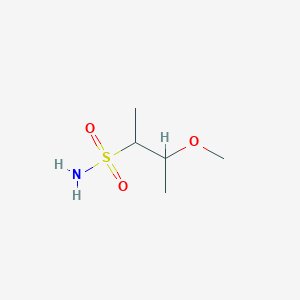
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
